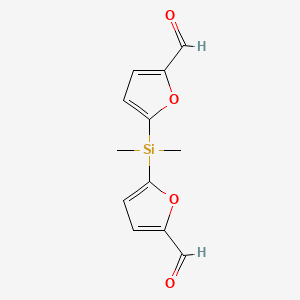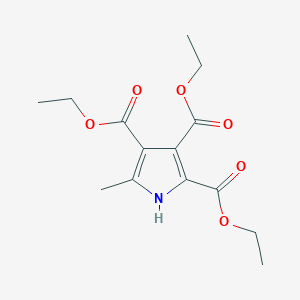
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of three ester groups attached to the pyrrole ring, making it a tricarboxylate ester. The compound’s molecular formula is C14H19NO6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate typically involves the reaction of 5-methylpyrrole-2,3,4-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-methylpyrrole-2,3,4-tricarboxylic acid+3C2H5OHH2SO4Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality product.
化学反応の分析
Types of Reactions
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: 5-methylpyrrole-2,3,4-tricarboxylic acid.
Reduction: Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarbinol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with cellular components. The pyrrole ring can participate in various biochemical reactions, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
- Triethyl 4-methyl-1H-pyrrole-2,3,5-tricarboxylate
- Triethyl 5-benzoyl-1H-pyrrole-2,3,4-tricarboxylate
- Triethyl 2,3,5-trimethyl-1H-pyrrole-4-carboxylate
Uniqueness
Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its three ester groups provide multiple sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
92955-45-8 |
|---|---|
分子式 |
C14H19NO6 |
分子量 |
297.30 g/mol |
IUPAC名 |
triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C14H19NO6/c1-5-19-12(16)9-8(4)15-11(14(18)21-7-3)10(9)13(17)20-6-2/h15H,5-7H2,1-4H3 |
InChIキー |
USDHFYNOFOZMAK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



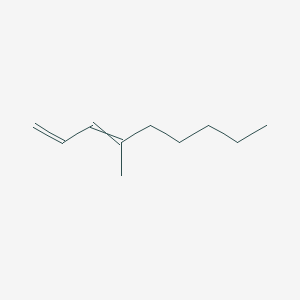
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
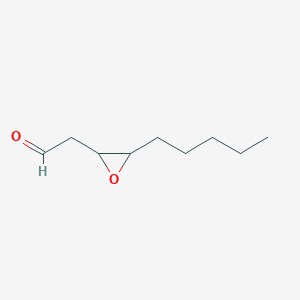
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
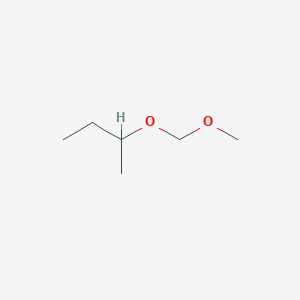
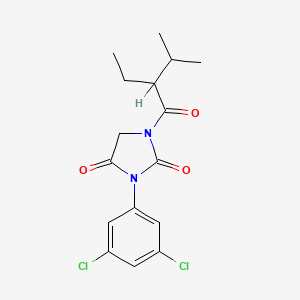
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
